molecular formula C7H12N2O2 B6599954 5-(2,2-dimethoxyethyl)-1H-pyrazole CAS No. 2354108-58-8

5-(2,2-dimethoxyethyl)-1H-pyrazole

Cat. No. B6599954
CAS RN: 2354108-58-8
M. Wt: 156.18 g/mol
InChI Key: ULNMEAJFRFWPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dimethoxyethyl)-1H-pyrazole, also known as 5-DMEP, is an organic compound composed of a pyrazole ring with a dimethoxyethyl substituent. It is a small molecule with a molecular weight of 151.2 g/mol and a melting point of 122 °C. 5-DMEP has a wide range of applications in scientific research due to its unique properties and potential for further development.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethoxyethyl)-1H-pyrazole is largely unknown. However, it has been suggested that the dimethoxyethyl substituent of this compound may play an important role in its mechanism of action. It is thought that the substituent may interact with the active site of enzymes or other proteins, resulting in inhibition of their activity. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it has been suggested that this compound may have a variety of effects on the body, including the inhibition of enzymes, modulation of metabolic pathways, and alteration of gene expression. In addition, this compound has been shown to have neuroprotective and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

5-(2,2-dimethoxyethyl)-1H-pyrazole has several advantages for laboratory experiments. It is a small molecule with a low molecular weight, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in a two-step process. Additionally, this compound has a wide range of applications in scientific research, making it a useful tool for the study of proteins, enzymes, and metabolic pathways.
However, there are also some limitations to the use of this compound in laboratory experiments. The exact mechanism of action of this compound is still unknown, making it difficult to predict its effects. In addition, this compound has been shown to have some toxic effects in animal models, making it important to use caution when using it in laboratory experiments.

Future Directions

The potential for further development of 5-(2,2-dimethoxyethyl)-1H-pyrazole is vast. Further research is needed to investigate the exact mechanism of action of this compound and to identify its potential applications in the development of drugs and other therapeutic agents. In addition, further research is needed to investigate the toxic effects of this compound and to develop strategies to reduce or eliminate these effects. Finally, research is needed to explore the potential of this compound as an imaging agent for the diagnosis and treatment of diseases.

Synthesis Methods

5-(2,2-dimethoxyethyl)-1H-pyrazole can be synthesized through a two-step process. The first step involves the reaction of 2-nitro-1-methyl-1H-pyrazole with 2,2-dimethoxyethyl chloride in the presence of an acid catalyst to form this compound. The second step involves the removal of the nitro group by hydrogenation with a palladium catalyst. This method has been found to be efficient and cost-effective for the production of this compound.

Scientific Research Applications

5-(2,2-dimethoxyethyl)-1H-pyrazole has been used in a variety of scientific research applications, including as a ligand for the study of protein-ligand binding and as an inhibitor of enzymes. It has also been used as a substrate for the study of metabolic pathways and as a probe for the study of enzyme kinetics. This compound has been used in the development of drugs, as a marker for the detection of drugs in biological samples, and as a tool to study the effects of drugs on biological systems.

properties

IUPAC Name

5-(2,2-dimethoxyethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-10-7(11-2)5-6-3-4-8-9-6/h3-4,7H,5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNMEAJFRFWPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=NN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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